molecular formula C22H17N3O3S B3009678 [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone CAS No. 303147-08-2

[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone

Cat. No.: B3009678
CAS No.: 303147-08-2
M. Wt: 403.46
InChI Key: YPGCXCUXSMCVQT-UHFFFAOYSA-N
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Description

[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a complex organic compound that features a combination of pyrimidine, pyridine, and phenyl sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenoxy and pyridinyl groups. The final step involves the sulfonation to introduce the phenyl sulfone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be investigated for its potential biological activity, including its ability to interact with specific enzymes or receptors.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique combination of functional groups, including a phenoxy group, a pyridinyl group, and a pyrimidinyl group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H17N3O3S. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit protein kinases involved in cell signaling pathways, affecting processes such as cell growth and proliferation. This inhibition can lead to various therapeutic effects, particularly in oncology and anti-inflammatory contexts.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on various cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

Cell Line IC50 Value (µM)
MCF-70.09
A5490.03

These values suggest that the compound is more effective than traditional chemotherapeutics like etoposide in certain contexts .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against several bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity at concentrations ranging from 0.5 to 256 µg/mL, demonstrating its potential in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this sulfone derivative has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the cell line, reinforcing its potential as an anticancer agent.
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated promising results, suggesting its utility in developing new antibiotics .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-phenoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c26-29(27,19-11-5-2-6-12-19)16-17-15-21(28-18-9-3-1-4-10-18)25-22(24-17)20-13-7-8-14-23-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCXCUXSMCVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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